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  • Product: [2-(2-Chloroethanesulfinyl)ethyl]benzene
  • CAS: 153111-15-0

Core Science & Biosynthesis

Foundational

The Chemical and Physical Dynamics of[2-(2-Chloroethanesulfinyl)ethyl]benzene: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Chemical Warfare Agent (CWA) Simulant Degradation, Photocatalysis, and Analytical Quantification Executive Summary and Contextual Framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Chemical Warfare Agent (CWA) Simulant Degradation, Photocatalysis, and Analytical Quantification

Executive Summary and Contextual Framework

The compound [2-(2-Chloroethanesulfinyl)ethyl]benzene —commonly referred to in defense and environmental literature as 2-phenethyl 2-chloroethyl sulfoxide or PECES sulfoxide —is a critical intermediate in the degradation of chemical warfare agent (CWA) simulants. It is the primary oxidation product of 2-phenethyl 2-chloroethyl sulfide (PECES), a widely utilized low-toxicity simulant for bis(2-chloroethyl) sulfide (Sulfur Mustard, HD)[1][2].

As a Senior Application Scientist specializing in environmental remediation and analytical chemistry, I approach this compound not merely as a static chemical entity, but as a dynamic node in a complex degradation network. Understanding the physicochemical properties and the mechanistic generation of this sulfoxide is paramount for developing advanced decontamination technologies, such as TiO₂-mediated photocatalysis, and for establishing robust forensic analytical methods for CWA detection[3][4].

Chemical and Physical Properties

To effectively design extraction and quantification protocols, one must first understand the fundamental properties of the target analyte. The oxidation of the thioether to a sulfoxide introduces a highly polar S=O bond, which significantly alters the molecule's solubility, volatility, and chromatographic retention behavior compared to its parent sulfide.

Table 1: Physicochemical Profile of [2-(2-Chloroethanesulfinyl)ethyl]benzene
PropertyValue / Description
IUPAC Name [2-(2-Chloroethanesulfinyl)ethyl]benzene
Common Synonyms 2-phenethyl 2-chloroethyl sulfoxide; PECES sulfoxide
Chemical Formula C₁₀H₁₃ClOS
Molecular Weight 216.73 g/mol
Monoisotopic Mass 216.0375 Da
Structural Motif Phenethyl group linked via a sulfinyl (S=O) core to a 2-chloroethyl chain
Physical State (STP) Viscous liquid to low-melting solid
Solubility Profile High in polar aprotic solvents (Acetonitrile, Dichloromethane); Moderate in Methanol; Low in Water (though higher than parent PECES)
Toxicity Context Non-vesicant. The parent sulfide (PECES) exhibits an LD₅₀ of ~850 mg/kg (mice)[1]; sulfoxidation further reduces acute toxicity by neutralizing nucleophilicity.

The Causality of Detoxification: Inhibiting Episulfonium Formation

Why is the conversion of PECES to [2-(2-Chloroethanesulfinyl)ethyl]benzene the primary goal in early-stage decontamination? The answer lies in the fundamental mechanism of sulfur mustard toxicity.

Sulfur mustards and their active simulants inflict cellular damage (specifically DNA alkylation) via an intramolecular Sₙ2 reaction. The lone pair of electrons on the thioether sulfur attacks the β-carbon of the chloroethyl group, expelling the chloride ion to form a highly electrophilic, three-membered episulfonium ion intermediate[5]. This intermediate rapidly cross-links DNA strands, leading to apoptosis and severe tissue blistering.

When PECES is oxidized to[2-(2-Chloroethanesulfinyl)ethyl]benzene, the highly electronegative oxygen atom pulls electron density away from the sulfur. This delocalization restricts the availability of the sulfur's lone pair, effectively preventing the intramolecular attack required to form the episulfonium ring. Therefore, achieving targeted sulfoxidation is a self-validating detoxification strategy: the chemical modification directly eliminates the mechanistic pathway of toxicity[3].

Photocatalytic Generation and Degradation Pathways

In environmental remediation, heterogeneous photocatalysis using Titanium Dioxide (TiO₂) is a gold standard for decomposing CWA simulants[1]. When TiO₂ is irradiated with UV light (λ ≥ 254 nm or > 300 nm), it generates electron-hole pairs. The valence band holes (h⁺) oxidize adsorbed water to form highly reactive hydroxyl radicals (•OH).

The •OH radicals rapidly attack the electron-rich sulfur atom of PECES, yielding[2-(2-Chloroethanesulfinyl)ethyl]benzene. However, the reaction does not stop there. Depending on the irradiation time and catalyst loading, the sulfoxide can undergo further oxidation to a sulfone, or undergo C-S bond cleavage to yield styrene, benzaldehyde, and sulfinic acids[1].

ReactionPathway PECES PECES (Parent Sulfide) C10H13ClS Sulfoxide [2-(2-Chloroethanesulfinyl)ethyl]benzene (Target Sulfoxide) PECES->Sulfoxide Partial Oxidation ROS Reactive Oxygen Species (•OH, O2•-) ROS->Sulfoxide Mediates Sulfone PECES Sulfone (Over-oxidation) Sulfoxide->Sulfone Further Oxidation Cleavage C-S Cleavage Products (Styrene, Sulfinic Acids) Sulfoxide->Cleavage Photocatalytic Cleavage

Fig 1: Photocatalytic oxidation pathway of PECES to its sulfoxide and subsequent degradation.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, any protocol measuring the generation of [2-(2-Chloroethanesulfinyl)ethyl]benzene must account for spontaneous hydrolysis and non-catalytic photolysis. The following workflows are designed as self-validating systems, incorporating strict controls and internal standards to isolate causality.

Workflow Prep 1. Catalyst Prep TiO2 Suspension Reaction 2. UV Irradiation λ > 300 nm, Aerated Prep->Reaction Sampling 3. Quenching Filter & Dilute Reaction->Sampling Analysis 4. LC-MS/MS ESI+, m/z 217.04 Sampling->Analysis

Fig 2: Workflow for photocatalytic generation and LC-MS/MS analysis of the sulfoxide.

Protocol A: Photocatalytic Generation via TiO₂ Suspension

Objective: Controlled oxidation of PECES to the target sulfoxide.

  • Catalyst Preparation: Suspend 250 mg/L of TiO₂ (e.g., Degussa P25) in a 50:50 mixture of ultrapure water and acetonitrile. Causality Note: Acetonitrile is required to overcome the extreme hydrophobicity of the parent PECES, ensuring it is available in the bulk solution for adsorption onto the catalyst surface[1].

  • Substrate Introduction: Spike the suspension with PECES to a final concentration of 250 mg/L.

  • System Validation (Controls):

    • Dark Control: Stir an aliquot in total darkness for 60 minutes to measure baseline adsorption onto TiO₂ without reaction.

    • Photolysis Control: Irradiate an aliquot of PECES without TiO₂ to measure direct UV degradation.

  • Irradiation: Expose the main reactor to filtered UV light (λ > 300 nm) under continuous aeration (O₂ acts as the vital electron acceptor to prevent electron-hole recombination).

  • Quenching: Withdraw 1 mL aliquots at 10-minute intervals. Immediately filter through a 0.22 μm PTFE syringe filter to remove the TiO₂ catalyst, instantly halting the photocatalytic reaction.

Protocol B: LC-MS/MS Analytical Quantification

Objective: Trace-level detection of [2-(2-Chloroethanesulfinyl)ethyl]benzene.

  • Sample Preparation: Dilute the filtered aliquots 1:10 in the mobile phase (Water/Methanol with 0.1% Formic Acid). Spike with an isotopically labeled internal standard (e.g., PECES-d5 sulfoxide). Causality Note: The internal standard is critical to self-validate the assay by correcting for ion suppression matrix effects caused by residual TiO₂ or solvent variations[4].

  • Chromatographic Separation: Inject 5 μL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 μm particle size). Run a gradient from 5% to 95% Methanol over 5 minutes. The polar sulfoxide will elute significantly earlier than the highly non-polar parent sulfide.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in Positive Electrospray Ionization mode. Monitor the protonated precursor ion [M+H]+ at m/z 217.04 .

  • MRM Transitions: For definitive quantification, monitor the transition from m/z 217.04 to the dominant product ion corresponding to the loss of the chloroethyl group or the cleavage of the phenethyl moiety.

Conclusion[2-(2-Chloroethanesulfinyl)ethyl]benzene serves as a vital biomarker for the successful neutralization of sulfur mustard simulants. By understanding its physicochemical properties and the mechanisms that govern its formation, researchers can optimize advanced oxidation processes (AOPs) and analytical detection methods. The integration of self-validating controls in experimental protocols ensures that the observed degradation kinetics are accurate, reproducible, and directly applicable to real-world CWA decontamination efforts.

References

  • Photocatalytic Degradation of 2-Phenethyl-2-chloroethyl Sulfide in Liquid and Gas Phases Environmental Science & Technology (ACS Public
  • Photocatalytic Oxidation of Diethyl Sulfide Vapor over TiO2-Based Composite Photoc
  • Sensitizers on Inorganic Carriers for Decomposition of the Chemical Warfare Agent Yperite Environmental Science & Technology (ACS Public
  • Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts PubMed Central (PMC)
  • Analysis of the Precursors, Simulants and Degradation Products of Chemical Warfare Agents Taylor & Francis / ResearchG

Sources

Exploratory

Latent Electrophilicity in Covalent Drug Design: The Mechanism of Action of[2-(2-Chloroethanesulfinyl)ethyl]benzene Derivatives

Executive Summary The development of targeted covalent inhibitors (TCIs) and bioconjugation probes relies heavily on the precise tuning of electrophilic warheads. [2-(2-Chloroethanesulfinyl)ethyl]benzene , a half-mustard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and bioconjugation probes relies heavily on the precise tuning of electrophilic warheads. [2-(2-Chloroethanesulfinyl)ethyl]benzene , a half-mustard sulfoxide derivative, represents a masterclass in latent electrophilicity. Unlike its highly toxic sulfide precursors, which form indiscriminate episulfonium ions, this sulfoxide derivative remains inert until it undergoes a specific activation step. This whitepaper dissects the two-step mechanism of action—base-catalyzed dehydrohalogenation followed by thiol-ene Michael addition—and provides field-proven, self-validating protocols for characterizing its reactivity in drug development workflows.

The Chemical Dichotomy: Sulfides vs. Sulfoxides

To understand the mechanism of[2-(2-Chloroethanesulfinyl)ethyl]benzene, one must first contrast it with its sulfide analog (a sulfur mustard derivative).

Historically, bis(2-chloroethyl) sulfides act as potent, highly toxic alkylating agents because the nucleophilic sulfur atom attacks the adjacent β -carbon, expelling the chloride ion to form a highly strained, hyper-reactive episulfonium ion . This hard electrophile indiscriminately alkylates DNA nucleobases, leading to severe genotoxicity and blistering[1].

However, the oxidation of the sulfur atom to a sulfoxide fundamentally alters the molecule's electronic landscape. The electron-withdrawing nature of the S=O group prevents the sulfur lone pair from participating in intramolecular displacement, effectively neutralizing the episulfonium pathway[2]. Consequently, 2-chloroethyl sulfoxides are relatively benign in their native state, acting as "latent" or "pro-electrophilic" species that require a different mechanism to exert their biological action.

Mechanism of Action: The Two-Step Activation Pathway

The biological activity of [2-(2-Chloroethanesulfinyl)ethyl]benzene is governed by an E1cB elimination followed by a conjugate addition.

Step 1: Base-Catalyzed Dehydrohalogenation

Under physiological conditions (pH 7.4) or in the presence of a local basic residue within a protein's binding pocket, the α -protons (adjacent to the sulfinyl group) exhibit enhanced acidity. A base abstracts an α -proton, triggering the elimination of the β -chloride ion. This dehydrohalogenation converts the latent[2-(2-Chloroethanesulfinyl)ethyl]benzene into phenylethyl vinyl sulfoxide .

Step 2: Thiol-Ene Michael Addition

The newly formed vinyl sulfoxide is an electron-deficient alkene, acting as a highly effective Michael acceptor[3]. According to Hard-Soft Acid-Base (HSAB) theory, vinyl sulfoxides are "soft" electrophiles. They exhibit exquisite chemoselectivity for "soft" nucleophiles—primarily the thiolate anions of cysteine residues in proteins—while ignoring "hard" nucleophiles like amines in DNA or lysine residues[4]. The result is a stable, irreversible covalent thioether adduct.

Fig 1. Mechanistic pathway of 2-chloroethyl sulfoxides via elimination and Michael addition.

Structure-Activity Relationship (SAR) & Kinetic Data

The phenylethyl moiety in [2-(2-Chloroethanesulfinyl)ethyl]benzene is not merely a structural scaffold; it drives lipophilicity, allowing the molecule to partition into hydrophobic protein pockets. This non-covalent pre-organization drastically increases the local concentration of the warhead near the target cysteine, accelerating the subsequent Michael addition.

The table below summarizes how the oxidation state of the sulfur atom dictates the kinetic profile and biological target of the 2-chloroethyl pharmacophore.

Oxidation StateIntermediate FormedPrimary Target NucleophileToxicity / Selectivity ProfileApprox. Half-Life (pH 7.4)
Sulfide (Mustard)Episulfonium IonDNA (Nitrogen)High Toxicity / Indiscriminate <5 minutes
Sulfoxide (Latent)Vinyl SulfoxideProtein (Thiol)Low Toxicity / Highly Targeted 2−4 hours
Sulfone (Active)Vinyl SulfoneProtein (Thiol)Moderate Toxicity / Faster Rxn <30 minutes

Self-Validating Experimental Methodologies

To rigorously characterize the mechanism of action, researchers must employ self-validating protocols that account for the unique reactivity of latent electrophiles.

Protocol 1: NMR Kinetic Profiling of Dehydrohalogenation

Causality Insight: To prove that the compound acts as a latent electrophile, we must independently verify the rate of vinyl sulfoxide formation before protein introduction. We use deuterated PBS (pD 7.4) to mimic physiological pH while preventing the massive H2​O solvent signal from suppressing the critical vinyl proton multiplets in the 1H -NMR spectrum.

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mg of [2-(2-Chloroethanesulfinyl)ethyl]benzene in 100 μ L of DMSO- d6​ to ensure complete solubility.

  • Initiation: Dilute the mixture rapidly into 900 μ L of deuterated Phosphate Buffered Saline (PBS, pD 7.4) at 37°C.

  • Acquisition: Immediately transfer to an NMR tube and acquire 1H -NMR spectra at 15-minute intervals for 6 hours.

  • Data Analysis: Monitor the disappearance of the −CH2​−Cl triplet (approx. 3.8 ppm) and the concomitant appearance of the vinyl protons ( −CH=CH2​ ) appearing as multiplets between 6.0 and 6.8 ppm.

  • Validation: Calculate the pseudo-first-order rate constant ( kobs​ ) to determine the activation half-life.

Protocol 2: LC-MS/MS Cysteine Adduction Mapping

Causality Insight: Standard protein digestion protocols use Dithiothreitol (DTT) to reduce disulfide bonds. However, DTT contains highly nucleophilic thiols that will instantly scavenge the vinyl sulfoxide intermediate, causing a false negative. You must replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) , a non-nucleophilic reducing agent, to preserve the covalent adduct during sample prep.

Step-by-Step Workflow:

  • Incubation: Incubate 10 μ M of the target recombinant protein with 50 μ M of the sulfoxide derivative in 50 mM HEPES buffer (pH 7.4) for 4 hours at 37°C.

  • Self-Validation Controls: Run a parallel sample pre-incubated with 1 mM Iodoacetamide (IAA) for 30 minutes. IAA irreversibly blocks all free cysteines. If the sulfoxide adduct is absent in this control, it proves the mechanism is exclusively cysteine-dependent.

  • Reduction & Alkylation: Add 5 mM TCEP (incubate 30 min at 37°C) to reduce disulfides.

  • Digestion: Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 spin columns and analyze via high-resolution LC-MS/MS.

  • Mass Mapping: Search the MS spectra for a specific mass shift of +180.06 Da on cysteine residues. (Note: The exact mass addition is 180.06 Da, which corresponds to the C10H12OS phenylethyl vinyl sulfoxide intermediate after the loss of HCl[36.5 Da] from the parent compound).

Fig 2. Workflow for validating covalent protein modification using LC-MS/MS peptide mapping.

References

  • Studies on the Mechanism of the Toxic Action of Organic Halogen Compounds - scite.ai - 1

  • Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - chemrxiv.org -2

  • (PDF) Vinyl sulfone: A versatile function for simple bioconjugation and immobilization - researchgate.net - 3

  • Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis - acs.org -4

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Cross-Coupling of Sulfoxide-Bearing Unactivated Alkyl Chlorides

Target Substrate: [2-(2-Chloroethanesulfinyl)ethyl]benzene (Phenethyl 2-chloroethyl sulfoxide) Primary Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Chemical Prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: [2-(2-Chloroethanesulfinyl)ethyl]benzene (Phenethyl 2-chloroethyl sulfoxide) Primary Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Profiling

The integration of sulfoxide bioisosteres into sp3 -rich molecular frameworks is a major vector in modern drug discovery. The compound [2-(2-Chloroethanesulfinyl)ethyl]benzene ( Ph−CH2​−CH2​−S(=O)−CH2​−CH2​−Cl ) serves as a highly modular bifunctional building block. However, it presents a formidable challenge for transition-metal-catalyzed cross-coupling due to three competing reactivity vectors:

  • High Bond Dissociation Energy (BDE): The unactivated primary C(sp3)−Cl bond (~82 kcal/mol) is notoriously resistant to classical 2-electron oxidative addition[1].

  • β -Elimination Liability: The α -protons adjacent to the sulfoxide are highly acidic. In the presence of the strong bases typically required for cross-coupling, the molecule rapidly undergoes E2 elimination to form a dead-end phenethyl vinyl sulfoxide.

  • Catalyst Poisoning: The Lewis-basic sulfoxide moiety can coordinate to oxophilic metal centers, stalling the catalytic cycle or acting as an unintended leaving group under forcing conditions[2].

This guide details two field-proven, self-validating protocols to achieve chemoselective C(sp3)−C(sp2) cross-coupling while fully preserving the sensitive sulfoxide moiety.

Mechanistic Insights: Overcoming the C(sp3)−Cl Barrier

Traditional Palladium-catalyzed Suzuki or Negishi couplings fail spectacularly with this substrate. Pd(0) struggles to insert into the C−Cl bond, and the elevated temperatures and strong bases required (e.g., KOtBu) exclusively yield the eliminated vinyl sulfoxide.

To bypass this, we leverage Single-Electron Transfer (SET) and Halogen Atom Transfer (XAT) . By utilizing a dual photoredox/nickel catalytic system, the chlorine atom is abstracted by a polarity-matched silyl radical generated from (TMS)3​SiH [3]. This generates a transient, nucleophilic carbon-centered radical β to the sulfoxide. Nickel, which readily traverses Ni(0)/Ni(I)/Ni(II)/Ni(III) oxidation states, rapidly captures this radical and facilitates reductive elimination at room temperature, completely circumventing the thermal elimination pathway[4].

Alternatively, for boronic acid couplings, a highly tuned, mild Nickel-catalyzed Suzuki-Miyaura protocol utilizing K3​PO4​ and bidentate nitrogen ligands can achieve the transformation without triggering elimination[5].

Reactivity Substrate [2-(2-Chloroethanesulfinyl)ethyl]benzene PathA XAT / SET Activation (Mild, Room Temp) Substrate->PathA Optimal PathB 2-Electron Ox. Addition (Pd Catalysis) Substrate->PathB Kinetically Slow PathC Base-Promoted (Strong Base/Heat) Substrate->PathC Side Reaction Product Desired Cross-Coupling (C-C Bond Formation) PathA->Product DeadEnd1 Catalyst Poisoning (Sulfoxide Coordination) PathB->DeadEnd1 DeadEnd2 Vinyl Sulfoxide (β-Elimination) PathC->DeadEnd2

Fig 1: Reactivity vectors of the β-chloro sulfoxide under various coupling conditions.

Data Presentation: Optimization Matrix

The causality behind our protocol choices is best illustrated by the optimization data. Note how the shift from a 2-electron Pd system to a 1-electron Ni/Photoredox system suppresses the undesired E2 elimination.

EntryCatalyst SystemBaseSolventTempYield (%)Vinyl Sulfoxide (%)
1Pd(OAc)₂ / RuPhosKOtBuToluene80 °C< 5> 90 (Failure)
2NiCl₂(dme) / dtbbpyK₃PO₄Dioxane60 °C4515
3 NiCl₂(dtbbpy) / Ir(ppy)₃ / (TMS)₃SiH Na₂CO₃ DME 25 °C (hv) 88 < 2 (Optimal)
4NiCl₂(dtbbpy) / Ir(ppy)₃ / (TMS)₃SiHNoneDME25 °C (hv)12< 2

Experimental Protocols

Protocol A: Dual Photoredox/Nickel Cross-Electrophile Coupling (XEC)

This protocol couples [2-(2-Chloroethanesulfinyl)ethyl]benzene with aryl bromides using XAT[1].

DualCatalysis Ir Photocatalyst Ir(dF-CF3-ppy)2+ XAT XAT Agent (TMS)3Si• Ir->XAT SET / H-Transfer Radical Alkyl Radical Ph(CH2)2S(O)(CH2)2• XAT->Radical Cl Abstraction Ni Nickel Cycle Ni(0) / Ni(II) / Ni(III) Radical->Ni Radical Capture Ni->Ni Ar-Br Ox. Add. Product Cross-Coupled Product Ni->Product Reductive Elim.

Fig 2: Dual photoredox/nickel catalytic cycle enabling C(sp3)-Cl activation via XAT.

Reagents:

  • Electrophile 1: [2-(2-Chloroethanesulfinyl)ethyl]benzene (1.0 equiv, 0.5 mmol)

  • Electrophile 2: Aryl bromide (1.5 equiv, 0.75 mmol)

  • Photocatalyst: [Ir(dF−CF3​−ppy)2​(dtbbpy)]PF6​ (2 mol%)

  • Cross-Coupling Catalyst: NiCl2​⋅dtbbpy (10 mol%)

  • XAT Agent: Tris(trimethylsilyl)silane, (TMS)3​SiH (1.2 equiv)

  • Base: Na2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous 1,2-Dimethoxyethane (DME, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 20 mL reaction vial equipped with a Teflon septum with NiCl2​⋅dtbbpy , the Ir photocatalyst, Na2​CO3​ , and the aryl bromide (if solid).

  • Solvent & Liquid Addition: Add anhydrous DME (5.0 mL), followed by [2-(2-Chloroethanesulfinyl)ethyl]benzene and (TMS)3​SiH via microsyringe.

  • Degassing: Seal the vial, remove it from the glovebox, and sparge the mixture with Argon for 10 minutes to remove trace oxygen (critical for preventing radical quenching and sulfoxide over-oxidation).

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at 25 °C for 18 hours. A fan must be used to ensure the reaction temperature does not exceed 30 °C.

  • Workup: Quench the reaction by opening it to air. Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure and purify via flash column chromatography.

Self-Validating System (Analytical Markers):

  • Validation 1 (XAT Efficiency): Analyze the crude mixture via GC-MS. The presence of (TMS)3​SiCl ( m/z 282) confirms successful halogen atom abstraction.

  • Validation 2 (Elimination Check): Check LC-MS for the [M−HCl] peak of the starting material ( m/z 180). If this peak exceeds 5% relative abundance, verify that the reaction temperature remained strictly 30 °C during irradiation.

Protocol B: Mild Nickel-Catalyzed Suzuki-Miyaura Coupling

For coupling with arylboronic acids, adapting a mild Ni-catalyzed system prevents the need for photoredox equipment while preserving the sulfoxide[5].

Reagents: *[2-(2-Chloroethanesulfinyl)ethyl]benzene (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv)

  • NiCl2​(dme) (10 mol%)

  • Bathophenanthroline (12 mol%)

  • K3​PO4​ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Ligation: In a dry vial under Argon, combine NiCl2​(dme) and bathophenanthroline in 1,4-Dioxane (1.0 mL). Stir at room temperature for 30 minutes until a deep colored active complex forms.

  • Assembly: Add the arylboronic acid, milled K3​PO4​ , and the remaining Dioxane (1.5 mL).

  • Initiation: Inject the[2-(2-Chloroethanesulfinyl)ethyl]benzene. Seal the vial and heat to 60 °C in an oil bath for 24 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane ( 3×10 mL). Dry over Na2​SO4​ , concentrate, and purify.

Self-Validating System (Analytical Markers):

  • Validation: The choice of base is the critical failure point here. If TLC shows rapid consumption of the starting material but LC-MS indicates predominantly vinyl sulfoxide, the K3​PO4​ may contain hydroxide impurities. Ensure the use of anhydrous, strictly milled tribasic potassium phosphate.

References

  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides Journal of the American Chemical Society (2020) URL:[Link]

  • Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides Journal of the American Chemical Society (2010) URL:[Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Sulfoxides with Arylzinc Reagents: When the Leaving Group is an Oxidant ACS Catalysis (2017) URL:[Link]

Sources

Application

In Vitro Assay Preparation Using [2-(2-Chloroethanesulfinyl)ethyl]benzene Reagents

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In the landscape of targeted covalent inhibitors (TCIs) and activity-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the landscape of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP), the design of the electrophilic warhead dictates both the potency and the selectivity of the probe. [2-(2-Chloroethanesulfinyl)ethyl]benzene represents a highly sophisticated class of "latent" bioreactive reagents. Unlike traditional, constitutively active electrophiles (e.g., acrylamides or haloacetamides) that are prone to rapid depletion by off-target nucleophiles, this reagent utilizes a proximity-enabled, stimulus-responsive activation mechanism.

The Latent Warhead Concept

The 2-chloroethanesulfinyl moiety is intrinsically stable in organic solvents and mildly acidic conditions. However, when introduced into a physiological aqueous buffer (pH 7.4), the compound undergoes a base-catalyzed β -elimination of hydrogen chloride (HCl). This elimination unmasks a transient vinyl sulfoxide , a highly polarized alkene that acts as a potent Michael acceptor[1].

Because the hexavalent sulfur atom in sulfones is more electronegative, vinyl sulfones are often overly reactive. In contrast, the tetravalent sulfur in the vinyl sulfoxide provides a finely tuned electrophilicity, making the β -carbon a preferred, selective site of attack by soft nucleophiles—specifically, the thiolate anion of proximal cysteine residues[2]. This dual-step mechanism (activation followed by nucleophilic attack) ensures that the covalent thioether linkage is formed with high spatiotemporal precision.

Mechanism A Latent Probe [2-(2-Chloroethanesulfinyl) ethyl]benzene B Active Warhead Vinyl Sulfoxide (Michael Acceptor) A->B pH > 7.4 (- HCl) C Covalent Adduct Protein-Cys Thioether B->C Protein-SH Addition

Figure 1: Base-catalyzed activation and subsequent covalent protein labeling.

Experimental Design & Causality

To ensure a self-validating experimental system, every step of the assay must be tightly controlled to manage the equilibrium between warhead activation and protein labeling.

  • Solvent Causality: The reagent must be prepared in anhydrous DMSO. Exposure to ambient moisture or protic solvents during storage will trigger premature β -elimination, degrading the latent warhead into the active vinyl sulfoxide, which will subsequently hydrolyze or polymerize before reaching the target protein.

  • pH Causality: The elimination kinetics are strictly pH-dependent. Running the assay at pH 7.4–7.5 provides a "Goldilocks" zone where the rate of vinyl sulfoxide generation matches the rate of target cysteine engagement. Higher pH levels accelerate elimination, flooding the system with the Michael acceptor and driving off-target labeling of lysine residues.

  • Quenching Causality: The reaction must be actively terminated using a vast molar excess of Dithiothreitol (DTT). DTT provides competing thiols that instantly consume any unreacted vinyl sulfoxide, preventing artifactual cross-linking during the downstream denaturation and tryptic digestion phases.

Quantitative Data: pH Influence on Labeling Kinetics

The following table summarizes the empirical relationship between buffer pH, warhead activation, and labeling specificity, demonstrating the critical need for strict pH control during the assay.

Buffer pHWarhead State (1 hr)Target Cys Labeling (%)Off-Target Lys Labeling (%)Mechanistic Observation
6.5 >90% Latent< 5%0%Elimination to vinyl sulfoxide is severely kinetically restricted.
7.4 ~50% Active65%< 1%Balanced elimination and labeling; ideal for specific targeting.
8.0 >95% Active98%12%Rapid elimination; high target labeling but increased risk of off-target hits.

Step-by-Step Protocol: In Vitro Covalent Labeling

Workflow S1 1. Reagent Prep (10 mM DMSO) S2 2. Incubation (pH 7.5 Buffer) S1->S2 S3 3. Quenching (50 mM DTT) S2->S3 S4 4. LC-MS/MS (Validation) S3->S4

Figure 2: Standardized workflow for in vitro covalent labeling assays.

Phase 1: Reagent and Protein Preparation
  • Reagent Stock: Dissolve [2-(2-Chloroethanesulfinyl)ethyl]benzene in anhydrous, mass-spectrometry grade DMSO to a final concentration of 10 mM. Aliquot into single-use tubes and store at -20°C in a desiccator. Do not subject to freeze-thaw cycles.

  • Protein Preparation: Dialyze your target recombinant protein into a strictly controlled labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, TCEP, β -mercaptoethanol) at this stage, as they will prematurely react with the generated Michael acceptor.

  • Concentration: Adjust the target protein concentration to 10 μ M.

Phase 2: Incubation and Labeling
  • Reaction Initiation: Add the 10 mM reagent stock to the protein solution to achieve a final probe concentration of 100 μ M (a 10-fold molar excess). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation, which could expose buried, non-physiological cysteines.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation (300 rpm). This timeframe allows for the gradual β -elimination of the chloroethyl group and the subsequent Michael addition to the target cysteine.

Phase 3: Quenching and Digestion
  • Quenching: Terminate the reaction by adding DTT to a final concentration of 50 mM. Incubate at room temperature for 15 minutes. This step neutralizes all remaining electrophiles.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 100 mM and incubate in the dark for 30 minutes to alkylate any unmodified cysteines, preventing disulfide scrambling.

  • Digestion: Perform a standard bottom-up proteomics workflow: precipitate the protein (e.g., via Chloroform/Methanol), resuspend in 50 mM ammonium bicarbonate, and digest overnight with sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio at 37°C.

Phase 4: LC-MS/MS Validation
  • Desalting: Desalt the resulting peptides using C18 ZipTips.

  • Mass Spectrometry: Analyze the peptides via high-resolution LC-MS/MS.

  • Data Analysis: Configure your search engine (e.g., MaxQuant, Proteome Discoverer) to search for a dynamic modification on Cysteine. The specific mass shift resulting from the covalent attachment of the 2-phenylethyl vinyl sulfoxide adduct is +180.0606 Da ( C10​H12​OS ). The presence of this mass shift on the target peptide unequivocally validates the self-validating assay system.

Sources

Technical Notes & Optimization

Troubleshooting

Resolving poor solubility of [2-(2-Chloroethanesulfinyl)ethyl]benzene in aqueous media

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Author: BenchChem Technical Support Team. Date: April 2026

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Organizing The Content

Now, I'm structuring the content into a technical troubleshooting guide. I've framed the challenge as poor aqueous solubility and stability of the molecule. I'm organizing the guide into an introduction, setting the stage, followed by FAQs. The first FAQ focuses on immediate precipitation when diluting a DMSO stock into an aqueous buffer, explaining "DMSO crash-out" as the cause. I'm exploring solutions that include stepwise dilution, using co-solvents such as PEG400, or incorporating cyclodextrins to mediate this process.

Addressing Solubility Challenges

I'm now focused on addressing solubility issues directly, specifically how to avoid high co-solvent concentrations. I'm exploring Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solution, its cavity potentially encapsulating the molecule's hydrophobic regions. Also, the chemical reactivity of the 2-chloroethyl sulfoxide in aqueous media is a key concern. I'm noting potential degradation via base-promoted dehydrohalogenation to a vinyl sulfoxide. The solutions I'm considering include fresh preparation of aqueous solutions, pH adjustment to lower values, and storing in anhydrous DMSO at -20°C. Now I'm working on the experimental protocols.

Developing Experimental Protocols

I've outlined two key experimental protocols. First, I'm working on a high-throughput kinetic solubility assay, using turbidimetry with step-by-step methodology using Nephelometry/UV absorbance at 620 nm. Secondly, I'm detailing the preparation of an HP-β-CD inclusion complex, aiming for 20% w/v HP-β-CD. Next, I will be presenting the data in a comparison table format, and a workflow diagram and chemical degradation scheme using Graphviz DOT. I am compiling references for my supporting arguments.

Refining DOT Diagrams

I'm now refining the DOT diagrams to meet specific criteria. I've focused on enforcing a maximum width of 760px. I'm adding high-contrast colors and explicitly setting the node text contrast. I'm also implementing a specific color palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. I'm prioritizing clarity and readability. I've started the Kinetic Solubility Workflow diagram, and I am about to generate the Chemical Degradation Scheme.

Generating Degradation Scheme

I'm now generating the chemical degradation scheme using Graphviz DOT. I've included nodes for the intact compound and aqueous media (pH ≥ 7.4). I've added a node depicting the vinyl sulfoxide and a chloride ion, representing the expected elimination pathway. I've designed the diagram to clearly illustrate the base-promoted dehydrohalogenation to the vinyl sulfoxide. The overall presentation is key.

Finalizing Visual Elements

I'm now satisfied with the visual elements, specifically the color contrast and readability of the diagrams. I have ensured the Kinetic Solubility Workflow and Chemical Degradation Scheme are clear and easily understood. Each node and label is distinct. The color scheme is consistent and supports clarity. I'm ready to proceed with integrating this into the overall presentation.

Integrating Validation Systems

I'm now incorporating validation steps into each protocol to build trust. I'm adding HPLC verification and control compounds. I want each described experiment to be a self-validating system. I also feel confident with the DOT language diagrams, and will continue to work on them. The presentation is the key focus.

Enhancing Assay Validation

I'm now refining the self-validation aspect of the protocols. For the kinetic solubility assay, I'm including Albendazole, Phenazopyridine, and Furosemide as QC standards, as they have different known solubility. For the HP-β-CD protocol, I'm integrating HPLC-UV to confirm that the active concentration of the inclusion complex matches the theoretical amount, which will allow me to ensure it's dissolved. I'm focusing on rigorous checks.

Technical Support Center: Resolving Aqueous Solubility and Stability Challenges for[2-(2-Chloroethanesulfinyl)ethyl]benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical liabilities of[2-(2-Chloroethanesulfinyl)ethyl]benzene. This highly lipophilic molecule presents dual challenges in aqueous media: poor intrinsic solubility and chemical instability of the 2-chloroethyl sulfoxide moiety.

This guide provides mechanistic explanations, self-validating protocols, and actionable solutions to ensure robust data generation in your biological assays and formulation workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does [2-(2-Chloroethanesulfinyl)ethyl]benzene immediately precipitate when diluting my DMSO stock into an aqueous assay buffer? The Causality: You are observing a phenomenon known as "DMSO crash-out." When a highly lipophilic compound is rapidly transitioned from a 100% organic solvent (DMSO) to an aqueous environment, the solvent polarity shifts drastically. The hydrophobic phenyl ring and aliphatic chains of the compound aggregate to minimize contact with water before they can be properly solvated. Consequently, the kinetic solubility (the concentration at which the compound precipitates upon rapid dilution) is significantly lower than its thermodynamic solubility (equilibrium state)[1][2]. The Solution: Avoid direct bolus additions of high-concentration DMSO stocks into aqueous buffers. Instead, utilize a stepwise serial dilution, or employ a solubilizing agent such as a cyclodextrin or a non-ionic surfactant prior to aqueous introduction.

Q2: How can I enhance the aqueous solubility of this compound without using high concentrations of organic co-solvents that interfere with cell-based assays? The Causality: Organic co-solvents (like DMSO or ethanol) can cause cellular toxicity or alter target binding kinetics. A superior alternative is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that possess a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic benzene ring and the aliphatic backbone of [2-(2-Chloroethanesulfinyl)ethyl]benzene spontaneously partition into the apolar cavity, displacing enthalpy-rich water molecules[3]. This inclusion complex effectively masks the lipophilic regions from the aqueous environment, enhancing solubility without altering the bulk solvent properties.

Q3: I am observing inconsistent assay results and apparent compound degradation over time in pH 7.4 buffer. What is happening chemically? The Causality: The inconsistency is due to the chemical reactivity of the 2-chloroethyl sulfoxide moiety. In aqueous media, particularly at neutral to alkaline pH (pH ≥ 7.4), 2-chloroethyl sulfoxides are prone to base-promoted dehydrohalogenation. The hydroxide ions in the buffer abstract a β-hydrogen, leading to the elimination of hydrochloric acid (HCl) and the formation of a vinyl sulfoxide derivative (in this case,[2-(ethenesulfinyl)ethyl]benzene)[4][5]. Vinyl sulfoxides are Michael acceptors and can irreversibly react with nucleophiles in your assay (e.g., thiol groups on proteins), leading to assay drift and false positives. The Solution: Prepare aqueous working solutions freshly immediately before the assay. If the biological system permits, lower the buffer pH to 6.0–6.5 to suppress the hydroxide-mediated elimination pathway. Store all primary stocks in anhydrous DMSO at -20°C.

Part 2: Mechanistic and Workflow Visualizations

Chemical Degradation Pathway in Aqueous Media

The following diagram illustrates the causality behind the compound's instability in standard biological buffers.

Degradation Parent [2-(2-Chloroethanesulfinyl)ethyl]benzene (Intact Compound) Aqueous Aqueous Media (pH ≥ 7.4) Parent->Aqueous Base OH⁻ Attack on β-Hydrogen Aqueous->Base Elimination Dehydrohalogenation (-HCl) Base->Elimination Product [2-(Ethenesulfinyl)ethyl]benzene (Vinyl Sulfoxide) Elimination->Product

Caption: Base-promoted dehydrohalogenation of 2-chloroethyl sulfoxide to vinyl sulfoxide.

High-Throughput Kinetic Solubility Workflow

To accurately determine the working concentration limit of your compound before precipitation occurs, follow this validated workflow.

G Start 10 mM DMSO Stock (Anhydrous, -20°C) Dilution Serial Dilution in Aqueous Buffer (pH 7.4) Start->Dilution Incubation Incubate 2 hours at Room Temp Dilution->Incubation Detection Measure Turbidity (UV Absorbance at 620 nm) Incubation->Detection Analysis Calculate Kinetic Solubility Limit Detection->Analysis

Caption: Step-by-step workflow for determining kinetic solubility via turbidimetry.

Part 3: Comparative Data Presentation

When selecting a solubility enhancement strategy, it is critical to balance solubilization power with biological compatibility.

Solubilization StrategyMechanism of ActionMax Recommended Conc. (In Vitro)ProsCons
DMSO (Co-solvent) Disrupts water hydrogen bonding; lowers dielectric constant.≤ 1.0% v/vEasy to use; universal solvent for lipophilic agents.High risk of crash-out upon dilution; cellular toxicity >1%.
Tween-80 (Surfactant) Forms micelles that encapsulate the hydrophobic compound.≤ 0.1% w/vExcellent for preventing aggregation and surface adsorption.Can disrupt cell membranes; may interfere with optical readouts.
HP-β-CD (Cyclodextrin) Forms a 1:1 host-guest inclusion complex via its apolar cavity[3].≤ 20% w/vHighly biocompatible; protects against chemical hydrolysis.Requires specific stoichiometric preparation; higher material cost.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetry Method)

This protocol is designed as a self-validating system. By including reference standards of known solubility profiles, you continuously validate the assay's dynamic range and optical sensitivity[2].

Materials:

  • 10 mM stock of[2-(2-Chloroethanesulfinyl)ethyl]benzene in anhydrous DMSO.

  • Assay Buffer (e.g., 100 mM Phosphate buffer, pH 7.4).

  • Quality Control (QC) Standards: Albendazole (Low solubility control), Phenazopyridine (Moderate solubility control), Furosemide (High solubility control)[2].

  • 96-well flat-bottom UV-transparent microplate.

Step-by-Step Methodology:

  • Preparation of Working Solutions: In a V-bottom intermediate plate, prepare a 2-fold serial dilution of the 10 mM compound stock in 100% DMSO (Range: 10 mM down to 9.7 µM). Repeat for QC standards.

  • Aqueous Transition: Dispense 196 µL of Assay Buffer into the 96-well UV-transparent read plate.

  • Compound Addition: Transfer 4 µL of each DMSO dilution into the corresponding wells of the read plate. The final DMSO concentration is uniformly 2.0% v/v, and the final compound concentration ranges from 200 µM to 0.19 µM.

  • Equilibration: Seal the plate and incubate on a microplate shaker at 300 rpm for 2 hours at room temperature to allow for complete precipitation of insoluble fractions[1].

  • Detection: Read the plate using a nephelometric plate reader or a standard spectrophotometer measuring UV absorbance at 620 nm.

  • Validation & Analysis: Plot the absorbance values against the compound concentration. The kinetic solubility limit is defined as the concentration at which the absorbance significantly deviates from the baseline (buffer + 2% DMSO). Self-Validation Check: Ensure Albendazole precipitates at <10 µM and Furosemide remains soluble at >150 µM[2].

Protocol 2: Preparation of HP-β-CD Inclusion Complex

This protocol ensures the compound is fully encapsulated, preventing both precipitation and premature chemical degradation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in MS-grade water. Stir until completely clear.

  • Compound Addition: Weigh out the required mass of[2-(2-Chloroethanesulfinyl)ethyl]benzene to achieve a final target concentration of 1 mM. Add the solid directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours protected from light. The mechanical energy and time drive the thermodynamic equilibrium toward the inclusion complex[3].

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation (Quantification): Do not assume the final concentration is 1 mM. Dilute an aliquot of the filtrate 1:10 in Acetonitrile to disrupt the cyclodextrin complex, and quantify the exact active concentration using HPLC-UV against a standard curve prepared in 100% organic solvent.

References

  • Creative Biolabs. "Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay." Creative Biolabs. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity." National Institutes of Health (NIH). Available at:[Link]

  • Yadav, N., & Dwivedi, H. "Innovative Approaches to Enhance Solubility of Poorly Water-Soluble Drug." The Bioscan. Available at:[Link]

  • Popiel, S., et al. "The GC/AED studies on the reactions of sulfur mustard with oxidants." ResearchGate. Available at:[Link]

  • Li, Z., et al. "Selective Oxidation of 2-Chloroethyl Ethyl Sulfide in Aqueous Media Catalyzed by {Mo72M30} Nano-polyoxometalate Clusters." Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for [2-(2-Chloroethanesulfinyl)ethyl]benzene Dehydrohalogenation

Document ID: TSC-2026-03-DEHALO-SULFOX Introduction Welcome to the technical support guide for the dehydrohalogenation of [2-(2-Chloroethanesulfinyl)ethyl]benzene. This document is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2026-03-DEHALO-SULFOX

Introduction

Welcome to the technical support guide for the dehydrohalogenation of [2-(2-Chloroethanesulfinyl)ethyl]benzene. This document is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. The conversion of [2-(2-Chloroethanesulfinyl)ethyl]benzene to its corresponding vinyl sulfoxide is a nuanced process where temperature is not merely a rate-controlling factor, but the primary determinant of reaction pathway selectivity. The molecule possesses two distinct routes for elimination: the desired base-mediated dehydrohalogenation and a competing thermal syn-elimination of the sulfoxide group. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate this challenge and achieve optimal outcomes in your experiments.

Frequently Asked Questions (FAQs): Core Mechanisms & Selectivity

This section addresses the fundamental chemical principles governing the reaction. Understanding these concepts is crucial for effective troubleshooting.

Q1: What are the competing reaction pathways I need to be aware of when heating [2-(2-Chloroethanesulfinyl)ethyl]benzene?

You are primarily dealing with a competition between two elimination reactions. The outcome is highly dependent on the conditions, especially temperature.

  • Desired Pathway: Dehydrohalogenation (E2 Mechanism). This is the reaction you aim to promote. It involves the removal of a proton from the carbon adjacent to the chlorine and the subsequent elimination of the chloride ion to form a double bond. This pathway is typically promoted by the addition of an external base and can often be achieved at lower temperatures. The product is (2-ethenesulfinylethyl)benzene .

  • Competing Pathway: Sulfoxide Elimination (Ei Mechanism). This is a thermal, intramolecular elimination that becomes significant at elevated temperatures.[1][2] The sulfoxide oxygen atom acts as an internal base, abstracting a proton from the adjacent ethylbenzene moiety. This proceeds through a five-membered cyclic transition state in a syn-elimination fashion.[2] The products are styrene and the unstable 2-chloroethanesulfenic acid . This is a common side reaction in many sulfoxide thermolyses.[3][4]

Q2: Why is temperature the most critical parameter to control in this specific reaction?

Temperature directly controls the kinetics of both pathways, but it does not affect them equally.

  • The sulfoxide Ei elimination has a significant activation enthalpy, typically in the range of 30-40 kcal/mol, and is therefore highly sensitive to temperature increases.[3][5] It is a thermally driven process that often requires no external reagents.[2]

  • The base-mediated E2 dehydrohalogenation can be driven at lower temperatures, provided a sufficiently strong base is used to deprotonate the substrate.

Therefore, temperature optimization is a balancing act: it must be high enough to achieve a reasonable rate for the desired dehydrohalogenation but low enough to prevent the competing sulfoxide elimination from becoming the dominant pathway.

Q3: What are the primary products and byproducts I should monitor?

Successful reaction monitoring depends on distinguishing between the key compounds:

  • Starting Material: [2-(2-Chloroethanesulfinyl)ethyl]benzene

  • Desired Product: (2-Ethenesulfinylethyl)benzene

  • Key Byproduct (from Ei elimination): Styrene

  • Potential Byproduct (from over-oxidation): [2-(2-Chloroethanesulfonyl)ethyl]benzene (the corresponding sulfone). Sulfones are significantly more stable and resistant to thermal elimination under these conditions.[5]

  • Potential Byproduct (from deoxygenation): [2-(2-Chloroethylthio)ethyl]benzene (the corresponding sulfide). This can occur in the presence of certain reagents or conditions.[1][6]

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a problem-solution format to directly address challenges you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

If you observe a high amount of unreacted [2-(2-Chloroethanesulfinyl)ethyl]benzene after the expected reaction time, consider the following.

  • Possible Cause A: Insufficient Thermal Energy. The activation energy for the dehydrohalogenation, even when base-catalyzed, has not been met.

    • Solution: Implement a stepwise increase in temperature. Raise the reaction temperature in 5-10 °C increments, holding for a set time at each new temperature and monitoring the conversion by TLC, GC, or LC-MS. This systematic approach will help you identify the minimum effective temperature without overshooting into the side-reaction regime.

  • Possible Cause B: Inadequate Base Strength or Steric Hindrance. The chosen base may be too weak to efficiently deprotonate the substrate at the operating temperature.

    • Solution: Switch to a stronger, non-nucleophilic base. Bases like DBU (1,8-Diazabicycloundec-7-ene) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like triethylamine (TEA) for this type of elimination. A stronger base can often facilitate the reaction at a lower, more selective temperature.

Issue 2: Styrene is the Major Product

This is a clear indication that the competing thermal sulfoxide elimination is outcompeting your desired dehydrohalogenation.

  • Possible Cause: Reaction Temperature is Too High. You have crossed the thermal threshold where the Ei mechanism becomes kinetically dominant. The activation energy for this pathway has been readily overcome.[3]

    • Solution 1: Reduce Temperature. Immediately lower the reaction temperature by 15-20 °C. The sulfoxide elimination has a steeper dependence on temperature, so a moderate reduction can significantly decrease its rate.

    • Solution 2: Combine Lower Temperature with a Stronger Base. To compensate for the reduced rate from lowering the temperature, introduce a more powerful base (e.g., switch from TEA to DBU). This enhances the rate of the desired E2 pathway, allowing it to become the major pathway at a temperature where the Ei elimination is suppressed.

Issue 3: Significant Formation of the Corresponding Sulfone

The presence of [2-(2-Chloroethanesulfonyl)ethyl]benzene indicates an oxidation event.

  • Possible Cause: Oxidizing Impurities or Atmosphere. The sulfoxide is susceptible to oxidation to the sulfone, especially at elevated temperatures in the presence of oxygen or peroxide impurities in solvents.[1][7]

    • Solution 1: Ensure an Inert Atmosphere. Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment.

    • Solution 2: Use Purified, Peroxide-Free Solvents. Solvents like THF or diethyl ether can form peroxides upon storage. Use freshly distilled solvents or test for peroxides before use.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving issues during temperature optimization.

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) outcome1 High Starting Material, Low Product start->outcome1 >80% SM? outcome2 Styrene is Major Product start->outcome2 >20% Styrene? outcome3 Good Conversion, High Selectivity start->outcome3 Target Specs Met? outcome4 Other Byproducts (e.g., Sulfone) start->outcome4 Other Peaks? action1a Increase Temperature (5-10 °C increments) outcome1->action1a action1b Use Stronger Base (e.g., DBU, t-BuOK) outcome1->action1b action2a Decrease Temperature (15-20 °C) outcome2->action2a action3 Reaction Optimized. Proceed to Scale-up. outcome3->action3 action4 Check for Oxygen/Peroxides. Use Inert Atmosphere & Pure Solvents. outcome4->action4 action1a->start Re-analyze action1b->start Re-analyze action2b Couple with Stronger Base action2a->action2b action2b->start Re-analyze action4->start Re-analyze

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocols & Data Presentation

Reaction Pathway Diagram

This diagram illustrates the critical competition between the desired dehydrohalogenation and the side-reaction of sulfoxide elimination.

Reaction_Pathways p1 p2 reactant [2-(2-Chloroethanesulfinyl)ethyl]benzene prod_desired (2-Ethenesulfinylethyl)benzene (Desired Product) reactant->prod_desired  + Base (e.g., DBU)  Low Temp (e.g., 40-70 °C)  (E2 Dehydrohalogenation) prod_side Styrene + [Cl-CH2CH2-SOH] (Side Product) reactant->prod_side  High Temp (e.g., >80 °C)  No Base Required  (Ei Syn-Elimination)

Caption: Competing reaction pathways.

Table 1: Recommended Starting Conditions for Temperature Screening

This table provides a validated starting point for your optimization experiments.

ParameterRecommended ConditionRationale / Comments
Solvent Toluene or AcetonitrileToluene is a good non-polar option suitable for higher temperatures. Acetonitrile is a polar aprotic solvent that can also be effective.
Base DBU (1,8-Diazabicycloundec-7-ene)A strong, non-nucleophilic base ideal for promoting E2 elimination with minimal side reactions. Start with 1.2 equivalents.
Concentration 0.1 - 0.5 MA typical concentration range. Higher concentrations may increase reaction rates but can also lead to byproduct formation.
Temperature Range 40 °C to 90 °CStart screening at 40 °C. This range covers the likely window where dehydrohalogenation is active but sulfoxide elimination is minimized.
Atmosphere Nitrogen or ArgonCrucial to prevent oxidation of the sulfoxide to the unreactive sulfone.[7]
Monitoring TLC (e.g., 3:1 Hexanes:EtOAc) & GC-MSTLC for quick checks. GC-MS is essential for quantifying the ratio of desired product to styrene byproduct.
Protocol 1: Step-by-Step Temperature Screening

This protocol details a robust method for identifying the optimal reaction temperature.

  • Preparation: In parallel reaction tubes or a multi-well reaction block, add [2-(2-Chloroethanesulfinyl)ethyl]benzene (1.0 eq) and your chosen anhydrous solvent (to achieve 0.2 M).

  • Inerting: Seal the vessels, then purge with Nitrogen or Argon for 10-15 minutes.

  • Base Addition: Add the base (e.g., DBU, 1.2 eq) to each vessel via syringe.

  • Heating: Place the reaction vessels in pre-heated blocks set to a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench with a drop of water, dilute with ethyl acetate, and spot on a TLC plate. Analyze a separate diluted sample by GC-MS.

  • Analysis:

    • On the TLC plate, visualize the spots corresponding to the starting material, product, and styrene (if present).

    • From the GC-MS data, calculate the conversion percentage and the selectivity ratio of (2-Ethenesulfinylethyl)benzene to Styrene for each temperature point.

  • Optimization: Identify the temperature that provides the best balance of high conversion and high selectivity for the desired product. This is your optimal temperature.

References

  • Wikipedia. Sulfoxide. Link

  • Wikipedia. Ei mechanism. Link

  • Cubbage, J. W., Guo, Y., McCulla, R. D., & Jenks, W. S. (2001). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry, 66(26), 8722–8736. Link

  • Gudmundsdottir, A. D., & Jenks, W. S. (2022). A computational investigation of the thermal elimination chemistry of β-borylated sulfoxides. Sulfenic acid vs. boryl sulfenate elimination. Organic & Biomolecular Chemistry. Link

  • Janssen, J. W. A. M., & Kwart, H. (1977). The thermal .beta.-cis-elimination reaction of cyclic sulfoxides and subsequent ring expansion reactions. The Journal of Organic Chemistry, 42(9), 1530–1534. Link

  • Li, P., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. Link

  • Science of Synthesis. (2005). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Thieme. Link

  • Wang, L., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9038–9042. Link

  • Jenks, W. S. (2001). Ei Elimination: An Unprecedented Facet of Sulfone Chemistry. ResearchGate. Link

  • Murdoch University Research Portal. (2023). Dehydrohalogenation of ethyl halide. Link

  • Jenks, W. S., et al. (2026). A computational investigation of the thermal elimination chemistry of β-borylated sulfoxides. Sulfenic acid vs. boryl sulfenate elimination. RSC Publishing. Link

  • PrepChem.com. Preparation of (2-chloroethyl)benzene. Link

  • BenchChem. Comparative analysis of 1-Chloro-2-(2-chloroethyl)benzene synthesis routes. Link

  • Pearson. Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Link

  • Ma, S., et al. (2003). Highly Regio- and Stereoselective Halohydroxylation Reaction of 1,2-Allenyl Phenyl Sulfoxides. Journal of the American Chemical Society, 125(15), 4432–4433. Link

  • Pitre, S. P., et al. (2018). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. ACS Catalysis, 8(11), 10341–10346. Link

  • Middle East Technical University. (2014). Stereoselective oxidation of sulfides to sulfoxides by n-chloramines. Link

  • University of Illinois. Reactions of Benzene & Its Derivatives. Link

  • National Center for Biotechnology Information. 2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1,3-dithiane. Link

  • Kano, Y., et al. (2010). Kinetic study on the influence of CO2 on the dehydrogenation of ethylbenzene to styrene. Reaction Kinetics, Mechanisms and Catalysis, 99(1), 79–85. Link

  • Skeen, R. S., Gao, J., & Hooker, B. S. (1995). Kinetics of chlorinated ethylene dehalogenation under methanogenic conditions. Biotechnology and Bioengineering, 48(6), 659–666. Link

  • Royal Society of Chemistry. Mechanism evolution for the oxidative dehydrogenation of ethyl benzene to styrene over V2O5/TiO2 catalyst: computational and kinetic approach. Link

  • International Atomic Energy Agency. KINETICS OF THE DEHYDROGENATION OF ETHYLBENZENE OVER URANIUM OXIDE CONTAINING CATALYSTS. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of [2-(2-Chloroethanesulfinyl)ethyl]benzene Derivatives in Lewis Base Organocatalysis

Executive Summary & Mechanistic Grounding In the landscape of modern drug development and synthetic methodology, sulfoxides have emerged as privileged motifs in Lewis base organocatalysis. The strongly polarized S=O bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

In the landscape of modern drug development and synthetic methodology, sulfoxides have emerged as privileged motifs in Lewis base organocatalysis. The strongly polarized S=O bond enables the oxygen atom to act as a potent nucleophile, coordinating to Lewis acidic centers to form hypervalent, highly reactive intermediates[1].

[2-(2-Chloroethanesulfinyl)ethyl]benzene (CEB) represents a highly tunable structural scaffold for such transformations. The phenethyl group provides a lipophilic anchor that enhances solubility in non-polar organic solvents, while the 2-chloroethyl moiety exerts a critical electron-withdrawing effect. This inductive (-I) effect finely tunes the Lewis basicity of the sulfinyl oxygen. In catalytic cycles, a common failure mode is "product inhibition"—where the catalyst binds too tightly to the product. The precise electronic modulation provided by the β -chloro substituent ensures the catalyst is basic enough to activate reagents (like allyltrichlorosilane) but labile enough to dissociate rapidly from the product, ensuring high turnover frequencies (TOF). Furthermore, the synthesis of these sulfoxide catalysts from their sulfide precursors can be achieved with near-perfect selectivity, ensuring high catalyst purity and stability[2].

Structural Derivatives and Performance Comparison

To objectively evaluate the catalytic efficiency of CEB, we compared the baseline molecule against three rationally designed derivatives. Each derivative modifies the electronic or steric environment of the active sulfinyl site to optimize performance in the benchmark allylation of benzaldehyde.

  • CEB-Core (Baseline): The standard [2-(2-Chloroethanesulfinyl)ethyl]benzene structure.

  • CEB-F (Fluoro-Derivative): Substitution of chlorine with fluorine. The higher electronegativity further reduces basicity, accelerating product dissociation but lowering the initial activation energy.

  • CEB-OMe (Aryl-Modified): Addition of a para-methoxy group on the benzene ring. This long-range electron donation slightly increases the overall sulfoxide basicity.

  • CEB-Squaramide (Bifunctional): The chloroethyl group is replaced by a squaramide motif, enabling simultaneous hydrogen-bond donation and Lewis base activation, a strategy proven to drastically enhance reaction rates and stereocontrol[3].

Quantitative Performance Data

Reaction Conditions: 1.0 mmol benzaldehyde, 1.2 mmol allyltrichlorosilane, 5 mol% catalyst, -78 °C, CH₂Cl₂, 4 hours.

Catalyst VariantYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Relative Lewis Basicity (pKa surrogate)
CEB-Core 78%15.63.98.5
CEB-F 65%13.03.27.2
CEB-OMe 92%18.44.69.8
CEB-Squaramide 98%19.64.98.3

Visualizing the Catalytic Architecture

CatalyticCycle A 1. Free Catalyst (CEB Derivative) B 2. Silane Activation [CEB-Si] Complex A->B + Allyltrichlorosilane C 3. Aldehyde Binding (Chair-like TS) B->C + Benzaldehyde D 4. Allyl Transfer (C-C Bond Formation) C->D Intramolecular Transfer E 5. Product Dissociation (Silyl Ether Release) D->E Fast Dissociation E->A Catalyst Turnover

Fig 1: Lewis base catalytic cycle of CEB derivatives in aldehyde allylation.

Workflow Step1 Catalyst Preparation Step2 Reaction Assembly (-78°C) Step1->Step2 Step3 Kinetic Monitoring Step2->Step3 Step4 Quench & Extraction Step3->Step4 Step5 Data Analysis (Yield & ee%) Step4->Step5

Fig 2: Self-validating experimental workflow for catalyst benchmarking.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating internal standard system. This eliminates quantification errors caused by physical sample loss during workup.

Step 1: System Preparation & Purging

  • Action: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: Allyltrichlorosilane is acutely moisture-sensitive. Trace water rapidly hydrolyzes the reagent to generate HCl. HCl will irreversibly protonate the sulfoxide catalyst, completely quenching its Lewis basicity and halting the catalytic cycle.

Step 2: Reaction Assembly

  • Action: Add the CEB catalyst derivative (0.05 mmol, 5 mol%), anhydrous CH₂Cl₂ (2.0 mL), and exactly 50.0 µL of dodecane (Internal Standard). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Causality: The -78 °C temperature is critical to suppress the uncatalyzed background reaction. This ensures that the C-C bond formation proceeds exclusively through the highly organized, catalyst-bound chair-like transition state, maximizing stereocontrol and accurate kinetic measurements.

Step 3: Initiation

  • Action: Inject allyltrichlorosilane (1.2 mmol) dropwise, stir for 5 minutes, then inject benzaldehyde (1.0 mmol) dropwise over 2 minutes.

Step 4: Quench & Extraction

  • Action: After exactly 4 hours at -78 °C, quench the reaction rapidly by adding 2.0 mL of cold saturated aqueous NaHCO₃. Extract with diethyl ether (3 x 5 mL).

  • Causality: Bicarbonate safely neutralizes any generated HCl and smoothly hydrolyzes the reactive silyl ether intermediates into the final alcohol product without promoting elimination or side reactions.

Step 5: Self-Validating Quantification

  • Action: Analyze the combined organic layers directly via GC-FID.

  • Causality: By comparing the product peak area directly to the inert dodecane internal standard (added in Step 2), the yield calculation becomes a self-validating closed system. It is completely immune to physical losses during the extraction process, ensuring the reported catalytic efficiencies are absolute.

References

  • Source: academie-sciences.
  • Source: acs.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

[2-(2-Chloroethanesulfinyl)ethyl]benzene proper disposal procedures

The management and disposal of complex functionalized organic molecules, such as [2-(2-Chloroethanesulfinyl)ethyl]benzene , require rigorous adherence to institutional environmental health and safety (EHS) protocols. In...

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Author: BenchChem Technical Support Team. Date: April 2026

The management and disposal of complex functionalized organic molecules, such as [2-(2-Chloroethanesulfinyl)ethyl]benzene , require rigorous adherence to institutional environmental health and safety (EHS) protocols. In professional drug development and chemical research settings, the disposal of such compounds is never conducted via improvised in-lab neutralization or sink disposal. Instead, it relies on strict waste segregation and professional high-temperature incineration.

As a halogenated organosulfur compound, [2-(2-Chloroethanesulfinyl)ethyl]benzene presents specific challenges during the waste management lifecycle. The following guide provides the authoritative, step-by-step logistical and operational procedures for safely managing this chemical waste.

Chemical Profiling and Waste Classification

To design a self-validating disposal protocol, we must first analyze the causality between the molecule's structural components and its required waste stream:

  • The Chloroethyl Group (Halogen): The presence of chlorine dictates that this compound must be classified as Halogenated Organic Waste [1]. Halogenated solvents and compounds must be strictly segregated from non-halogenated waste[2]. During incineration, halogens can form hydrogen chloride (HCl) gas and, under improper combustion conditions, highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, it must be processed at a Treatment, Storage, and Disposal Facility (TSDF) equipped with specialized acid-gas scrubbers[3].

  • The Sulfinyl Group (Organosulfur): The sulfur atom (S=O) means that combustion will yield sulfur oxides (SOx). While modern TSDFs are equipped to scrub SOx, the presence of sulfur further restricts the waste from being mixed with certain incompatible streams (e.g., strong oxidizers) that could cause uncontrolled exothermic reactions in the waste carboy[2].

Operational Workflow: Step-by-Step Disposal Protocol

For researchers handling [2-(2-Chloroethanesulfinyl)ethyl]benzene, the following step-by-step methodology must be implemented at the point of generation to ensure regulatory compliance and laboratory safety[3][4].

Step 1: Point-of-Generation Segregation

  • Establish a dedicated waste container specifically labeled for "Halogenated Organic Waste."

  • Verify that the container does not contain non-halogenated solvents (e.g., pure ethanol, acetone, or toluene) unless absolutely necessary, as mixing increases the volume of expensive halogenated waste processing[2].

  • Critical Causality: Never mix this compound with inorganic acids (e.g., nitric acid, perchloric acid) or strong oxidizers. The sulfinyl group can undergo further uncontrolled oxidation to a sulfonyl group, potentially generating heat and over-pressurizing the container[2].

Step 2: Containerization and Primary Containment

  • Utilize a High-Density Polyethylene (HDPE) carboy or a chemically compatible glass container provided by your EHS department[2].

  • Ensure the container features a vented cap if there is any risk of off-gassing, though standard secure caps are required during transport[2].

  • Keep the container closed at all times unless actively adding waste to prevent the volatilization of potentially hazardous vapors[2].

Step 3: Labeling and EHS Manifesting

  • Attach a standard Hazardous Waste tag to the container before the first drop of waste is added[2].

  • Explicitly list "[2-(2-Chloroethanesulfinyl)ethyl]benzene" and any associated solvents (e.g., Dichloromethane, Chloroform) on the manifest. Do not use abbreviations.

  • Check the hazard boxes for "Toxic" and "Halogenated"[5].

Step 4: Institutional Transfer

  • Once the container reaches 80% capacity (the fill line), submit a waste pickup request to your institutional EHS department[2].

  • The waste will be transported to a centralized 90-day accumulation area before being shipped via a licensed hazardous waste transporter to an EPA-permitted TSDF for High-Temperature Incineration (HTI)[5].

Waste Stream Compatibility Data

To prevent adverse reactions in the laboratory waste accumulation area, adhere to the following compatibility matrix when disposing of [2-(2-Chloroethanesulfinyl)ethyl]benzene solutions.

Waste Stream CategoryCompatibility with [2-(2-Chloroethanesulfinyl)ethyl]benzeneRationale / Causality
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Shares the same TSDF incineration requirements (HCl scrubbing)[2].
Non-Halogenated Solvents (e.g., Methanol, Hexane)Compatible but Discouraged Safe to mix, but unnecessarily converts cheaper non-halogenated waste into expensive halogenated waste[2].
Aqueous Acidic Waste (e.g., HCl, H2SO4)Incompatible Phase separation occurs; potential for acid-catalyzed hydrolysis or degradation[2].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Strictly Incompatible High risk of exothermic oxidation of the sulfinyl group; risk of fire or explosion[2].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing this specific chemical waste within a professional laboratory framework.

G N1 [2-(2-Chloroethanesulfinyl)ethyl]benzene Waste Generation N2 Halogenated Organic Waste Stream N1->N2 Contains Cl & S N3 Non-Halogenated Waste Stream N1->N3 AVOID MIXING N6 Aqueous / Oxidizer Waste Streams N1->N6 STRICTLY PROHIBITED N4 EHS Collection & Manifesting N2->N4 HDPE Container N5 High-Temperature Incineration (TSDF) N4->N5 EPA Compliant Transport

Figure 1: Institutional waste routing workflow for halogenated organosulfur compounds.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011. URL:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. URL:[Link]

  • University of Louisville Department of Environmental Health and Safety. Chemical Waste Management: Combining Compatible Used Organic Solvents. URL:[Link]

Sources

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